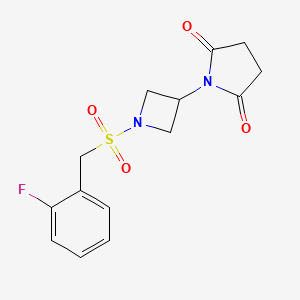![molecular formula C19H17F3N4O3S2 B2368910 N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396706-64-1](/img/structure/B2368910.png)
N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and azetidine-3-carboxamide groups suggest that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl and carboxamide groups are likely to be reactive and could undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
The synthesis of related sulfonamide compounds, which share structural similarities with N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, often involves complex chemical processes. For instance, the total synthesis of thiopeptide antibiotics, which are known for their activity against MRSA and malaria, uses a biosynthesis-inspired hetero-Diels-Alder route. This approach involves the hetero-Diels-Alder reaction of serine-derived 1-ethoxy-2-azadienes with N-acetylenamines under microwave irradiation, leading to the formation of 2,3,6-trisubstituted pyridines. These thiazole building blocks are crucial for constructing the antibiotic's structure (Hughes et al., 2005).
Antimicrobial Activities
Sulfonamide Schiff bases, including those with structures related to N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, have been synthesized and characterized for their potential antimicrobial properties. These compounds are designed to act as bidentate ligands, coordinating via phenolic oxygen and azomethine nitrogen. Their structural and bonding modes are established through spectral methods, and they have shown excellent cytotoxic activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Anticancer Potential
The investigation of sulfonamide compounds for their anticancer activities is a significant area of research. For example, sulfamoyl azides, derived from secondary amines and a novel sulfonyl azide transfer agent, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These compounds serve as progenitors of rhodium azavinyl carbenes, which have versatile reactivity and have shown potential in asymmetric addition to olefins. Such processes underline the importance of sulfonamide derivatives in developing new anticancer strategies (Culhane & Fokin, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-2-1-3-15-16(14)25-18(30-15)26-9-12(10-26)17(27)24-8-11-4-6-13(7-5-11)31(23,28)29/h1-7,12H,8-10H2,(H,24,27)(H2,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXSCWYFRXEBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

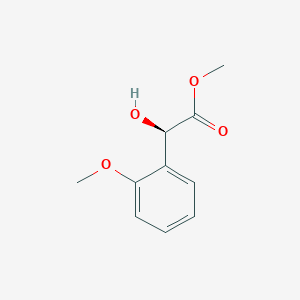
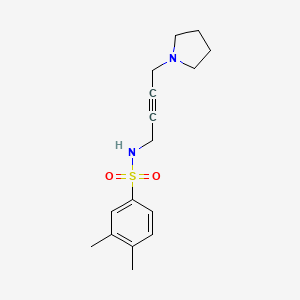

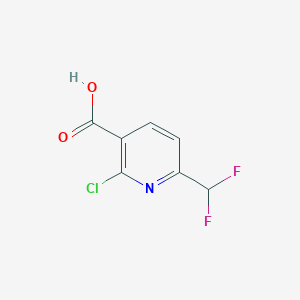
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
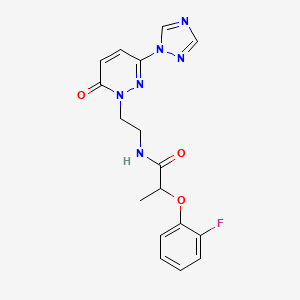
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
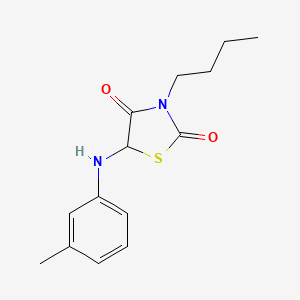
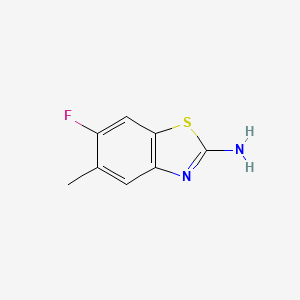
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
